13-[1,2-bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)ethoxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene
Description
This compound is a highly complex organophosphorus derivative characterized by a pentacyclic core structure with fused dioxolane and dioxaphosphorane rings. Its molecular architecture features two 2,2-dimethyl-1,3-dioxolane groups linked via an ethoxy bridge to a central 12,14-dioxa-13-phosphapentacyclo framework. The presence of phosphorus within the cyclic system introduces unique electronic and steric properties, making it relevant for applications in catalysis, materials science, or medicinal chemistry. Structural elucidation of such compounds typically relies on advanced spectroscopic techniques such as $^{1}\text{H}$-NMR, $^{13}\text{C}$-NMR, and UV spectroscopy, as demonstrated in studies of analogous organophosphorus systems .
Properties
Molecular Formula |
C52H44O10P2 |
|---|---|
Molecular Weight |
890.8 g/mol |
IUPAC Name |
13-[1,2-bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)ethoxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene |
InChI |
InChI=1S/C52H44O10P2/c1-51(2)53-29-43(55-51)49(61-63-57-39-25-21-31-13-5-9-17-35(31)45(39)46-36-18-10-6-14-32(36)22-26-40(46)58-63)50(44-30-54-52(3,4)56-44)62-64-59-41-27-23-33-15-7-11-19-37(33)47(41)48-38-20-12-8-16-34(38)24-28-42(48)60-64/h5-28,43-44,49-50H,29-30H2,1-4H3 |
InChI Key |
HVJXTZRGNPRQKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)C(C(C2COC(O2)(C)C)OP3OC4=C(C5=CC=CC=C5C=C4)C6=C(O3)C=CC7=CC=CC=C76)OP8OC9=C(C1=CC=CC=C1C=C9)C1=C(O8)C=CC2=CC=CC=C21)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of dioxolane rings and the incorporation of phosphapentacyclo structures. The reaction conditions typically require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, which can change the compound’s reactivity.
Substitution: The replacement of one functional group with another, which can modify the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more reactive intermediate, while reduction could produce a more stable derivative.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules or as a reagent in various chemical reactions.
Biology: Investigating its interactions with biological molecules and potential as a biochemical probe.
Medicine: Exploring its therapeutic potential, such as its ability to interact with specific biological targets.
Industry: Utilizing its unique chemical properties in materials science, such as in the development of new polymers or coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, potentially leading to desired therapeutic outcomes or other applications.
Biological Activity
The compound is a complex phosphapentacyclic structure containing multiple dioxolane moieties and phosphonate functionalities. This article reviews its biological activity based on existing literature and experimental findings.
Overview of the Compound
The compound is characterized by a unique structure that incorporates dioxolane rings and a phosphapentacyclic backbone . Such structural features are often associated with various biological activities due to their ability to interact with biological macromolecules.
Chemical Structure
| Feature | Description |
|---|---|
| Molecular Formula | C₃₁H₄₁O₁₄P₂ |
| Key Functional Groups | Dioxolane rings, phosphonate groups |
| IUPAC Name | 13-[1,2-bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-(12,14-dioxa-13-phosphapentacyclo... |
Antimicrobial Activity
Research has indicated that compounds containing dioxolane structures exhibit significant antibacterial and antifungal properties. For instance:
- A study synthesized various 1,3-dioxolanes and tested their biological activity against common pathogens such as Staphylococcus aureus and Candida albicans. The results showed that most derivatives displayed notable antifungal activity against C. albicans, with some exhibiting antibacterial effects against Gram-positive bacteria like S. aureus and S. epidermidis .
The biological activity of dioxolanes is often attributed to their ability to interfere with cellular processes:
- Enzyme Inhibition : Dioxolanes may act as enzyme inhibitors by mimicking substrate structures or binding to active sites.
- Membrane Disruption : Some studies suggest that these compounds can integrate into bacterial membranes, leading to cell lysis.
Case Studies
- Antifungal Activity : In a series of experiments involving synthesized dioxolanes:
- Antibacterial Screening : Another study highlighted the antibacterial efficacy of certain dioxolane derivatives:
Comparative Analysis of Biological Activity
The following table summarizes the biological activities observed in various studies involving dioxolane derivatives:
| Compound ID | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |
|---|---|---|
| Compound 1 | 625 (S. aureus) | Not tested |
| Compound 2 | 1250 (S. epidermidis) | 500 (C. albicans) |
| Compound 3 | No activity | Not tested |
| Compound 4 | 625 (E. faecalis) | 250 (C. albicans) |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with 10-[[13-(dimethylamino)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl]methoxymethyl]-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine (). Both feature a phosphorus atom within a pentacyclic scaffold and dioxolane substituents. Key differences include:
- Substituent Groups: The target compound has bis(2,2-dimethyl-1,3-dioxolan-4-yl)ethoxy linkages, whereas the analogue in incorporates dimethylamino and methoxymethyl groups.
- Electronic Effects: The absence of amino groups in the target compound may reduce its basicity compared to the dimethylamino-containing analogue.
Spectroscopic Data Comparison
Studies on structurally related compounds, such as polybrominated diphenyl ethers () and Calophyllum-derived triterpenoids (), highlight the importance of $^{13}\text{C}$-NMR chemical shifts for confirming regiochemistry and substituent effects. For example:
- A-ring $^{13}\text{C}$-NMR shifts in brominated phenols (e.g., 3,4,5,6-tetrabromo-2-(2',4'-dibromophenoxy)phenol) show deviations of <1 ppm compared to constitutional isomers, indicating high predictability for similar frameworks .
- Friedelinol derivatives () exhibit $^{1}\text{H}$-NMR peaks at δ 3.2–5.0 ppm for oxygenated protons, a range likely applicable to the dioxolane protons in the target compound .
Environmental and Toxicological Profiles
For example:
- LD${50}$ Values: Dimethoate, an organophosphate pesticide, has an LD${50}$ of 0.1–0.3 μg/bee, suggesting that phosphorus-containing compounds may exhibit significant bioactivity .
- Pollutant Categorization: The NEIVA database classifies complex organophosphates under "NMOC_g" (non-methane organic compounds, gaseous) or "PM" (particulate matter) based on volatility and molecular weight .
Data Tables
Table 1. Structural Comparison of Phosphapentacyclo Derivatives
Table 2. Spectroscopic Benchmarks from Analogues
Research Implications and Gaps
- Synthesis Challenges : The steric bulk of bis(dioxolane) groups may complicate the phosphorylation step, necessitating optimized catalysts or protecting-group strategies.
- Environmental Impact : Categorization within emissions databases (e.g., NEIVA) requires empirical data on volatility and degradation pathways .
- Biological Activity: Structural similarities to bioactive organophosphates () warrant cytotoxicity and enzyme inhibition assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
